molecular formula C8H14 B12586867 (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane CAS No. 647826-43-5

(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane

Cat. No.: B12586867
CAS No.: 647826-43-5
M. Wt: 110.20 g/mol
InChI Key: NRUFYNSFNYXBOW-JGVFFNPUSA-N
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Description

(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane is a chiral cyclobutane derivative with a unique structural configuration. This compound is characterized by the presence of a methyl group and a prop-1-en-1-yl group attached to the cyclobutane ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction of alkenes with alkenes or alkynes under photochemical conditions. This reaction typically requires the use of a photochemical reactor and UV light to initiate the cycloaddition process. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a photosensitizer to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced photochemical reactors with precise control over reaction parameters such as temperature, light intensity, and reaction time can significantly enhance the efficiency of the cycloaddition process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into cyclobutanol derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, acids, or bases to form halogenated or functionalized cyclobutane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanol derivatives.

    Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-1-Methyl-4-(1-methylvinyl)-2-cyclohexen-1-ol: A similar compound with a cyclohexene ring instead of a cyclobutane ring.

    (1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclohexane: A compound with a cyclohexane ring and similar substituents.

Uniqueness

(1S,2R)-1-Methyl-2-(prop-1-en-1-yl)cyclobutane is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. The rigidity and strain of the cyclobutane ring make it an interesting compound for studying ring strain and its effects on reactivity and stability .

Properties

CAS No.

647826-43-5

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(1S,2R)-1-methyl-2-prop-1-enylcyclobutane

InChI

InChI=1S/C8H14/c1-3-4-8-6-5-7(8)2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

NRUFYNSFNYXBOW-JGVFFNPUSA-N

Isomeric SMILES

CC=C[C@@H]1CC[C@@H]1C

Canonical SMILES

CC=CC1CCC1C

Origin of Product

United States

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